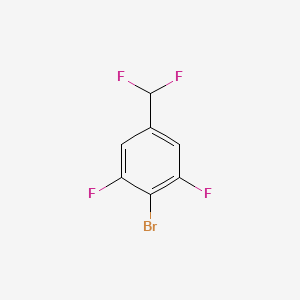

4-Bromo-3,5-difluorobenzodifluoride

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSQZSMNAKPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 4 Bromo 3,5 Difluorobenzodifluoride and Its Precursors

Historical Evolution of Polyfluorinated Aromatic Compound Synthesis

The field of organofluorine chemistry has a rich history, dating back to the 19th century with the first synthesis of an organofluorine compound by Alexander Borodin in 1862. sigmaaldrich.com The development of methods to introduce fluorine into aromatic rings has been a significant area of research. Early methods often involved harsh conditions and had limited scope. A major breakthrough was the development of the halogen exchange (Halex) reaction, particularly the use of potassium fluoride (B91410) (KF) to displace chlorine atoms in activated aromatic systems. sigmaaldrich.com This method remains a cornerstone in the industrial production of fluoroaromatic compounds.

The mid-20th century saw a surge in the development of fluorination chemistry, driven by the demand for new materials and pharmaceuticals. researchgate.net The discovery of electrochemical fluorination (ECF) and fluorotelomerization provided routes to a wide range of per- and polyfluoroalkyl substances (PFAS). sigmaaldrich.com In the realm of aromatic compounds, the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates, became a valuable tool for introducing a single fluorine atom. More contemporary methods focus on milder and more selective C-H fluorination and the use of novel fluorinating reagents. nih.gov The synthesis of polyfluorinated benzenes often relies on multi-step sequences starting from readily available precursors, highlighting the importance of strategic and efficient synthetic planning.

Methodologies for Preparing Key Halogenated Fluorinated Benzene (B151609) Precursors

The synthesis of 4-bromo-3,5-difluorobenzodifluoride necessitates access to a variety of functionalized 4-bromo-3,5-difluorobenzene precursors. The following sections detail the preparation of these essential building blocks.

Synthesis of 4-Bromo-3,5-difluoroaniline (B1271886) and its Derivatives

4-Bromo-3,5-difluoroaniline is a critical intermediate, serving as a precursor for the introduction of other functional groups via diazotization or as a building block in its own right. bldpharm.com One common synthetic approach involves the direct bromination of 3,5-difluoroaniline (B1215098).

A typical procedure for the synthesis of 4-bromo-3,5-difluoroaniline is as follows:

| Starting Material | Reagents | Conditions | Product | Yield |

| 3,5-Difluoroaniline | N-Bromosuccinimide (NBS), Acetonitrile (B52724) (MeCN) | Ice bath to room temperature, 16h | 4-Bromo-3,5-difluoroaniline | 68.2% |

Table 1: Synthesis of 4-Bromo-3,5-difluoroaniline.

This method provides a straightforward route to the desired product. Derivatives of 4-bromo-3,5-difluoroaniline can be prepared through standard functional group transformations of the aniline (B41778) moiety.

Synthetic Routes to 4-Bromo-3,5-difluorobenzaldehyde (B1290502) and its Derivatives

4-Bromo-3,5-difluorobenzaldehyde is another key precursor, with the aldehyde group offering a versatile handle for further chemical modifications. A common method for its preparation is the formylation of 1-bromo-3,5-difluorobenzene (B42898) via ortho-lithiation.

A representative synthesis of 4-bromo-3,5-difluorobenzaldehyde is outlined below:

| Starting Material | Reagents | Conditions | Product |

| 1-Bromo-3,5-difluorobenzene | n-Butyllithium, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | -78 °C to room temperature | 4-Bromo-3,5-difluorobenzaldehyde |

Table 2: Synthesis of 4-Bromo-3,5-difluorobenzaldehyde.

This reaction proceeds through the generation of an organolithium intermediate, which then reacts with DMF to afford the aldehyde after workup.

Preparation of 4-Bromo-3,5-difluorobenzoic Acid and Related Carboxylic Acids

4-Bromo-3,5-difluorobenzoic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. It can be synthesized from 1-bromo-3,5-difluorobenzene by lithiation followed by carboxylation with carbon dioxide (dry ice).

A general procedure for the synthesis of 4-bromo-3,5-difluorobenzoic acid is as follows:

| Starting Material | Reagents | Conditions | Product |

| 1-Bromo-3,5-difluorobenzene | n-Butyllithium, Dry Ice (CO2), Diethyl ether | -78 °C to room temperature | 4-Bromo-3,5-difluorobenzoic acid |

Table 3: Synthesis of 4-Bromo-3,5-difluorobenzoic Acid.

This method provides a reliable route to the desired carboxylic acid, which can then be used in subsequent transformations.

Accessing Other 4-Bromo-3,5-difluorobenzene Scaffolds (e.g., 4-Bromo-3,5-difluorobenzonitrile, 4-Bromo-3,5-difluoronitrobenzene)

Other functionalized 4-bromo-3,5-difluorobenzene scaffolds are also important for expanding the synthetic utility of this core structure.

4-Bromo-3,5-difluorobenzonitrile can be prepared from 4-bromo-3,5-difluoroaniline via a Sandmeyer reaction. This involves the diazotization of the aniline followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

4-Bromo-3,5-difluoronitrobenzene can be synthesized through the nitration of 1-bromo-3,5-difluorobenzene. However, this reaction can sometimes lead to mixtures of isomers, and careful control of reaction conditions is necessary to achieve the desired regioselectivity. An alternative approach could involve the Sandmeyer reaction of 4-bromo-3,5-difluoroaniline, converting the diazonium salt to the nitro compound.

Direct and Indirect Synthetic Pathways to this compound

The synthesis of the target molecule, this compound, which is interpreted as 4-bromo-3,5-difluoro-1-(difluoromethyl)benzene , is not explicitly detailed in the currently available chemical literature. The term "benzodifluoride" is not a standard chemical descriptor, and it is presumed to refer to the difluoromethyl (-CF2H) group. Therefore, this section will outline plausible direct and indirect synthetic strategies based on established methodologies for the difluoromethylation of aromatic compounds and the transformations of the previously described precursors.

Indirect Pathways:

Indirect pathways would involve the synthesis of a suitable precursor followed by a difluoromethylation step.

From 4-Bromo-3,5-difluorobenzaldehyde: A potential route involves the conversion of the aldehyde functionality to a difluoromethyl group. This can be achieved through a two-step process: fluorination of the aldehyde to the corresponding difluoride using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), followed by reduction. However, a more direct conversion of an aldehyde to a difluoromethyl group is challenging.

From 4-Bromo-3,5-difluorobenzoic Acid: The carboxylic acid could be converted to a thioester, which can then undergo a Hunsdiecker-type reaction with a difluoromethyl source. Alternatively, the carboxylic acid could be reduced to the corresponding alcohol, which is then converted to a halide and subsequently subjected to difluoromethylation.

Direct Pathways:

Direct pathways would involve the introduction of a difluoromethyl group onto the 4-bromo-3,5-difluorobenzene scaffold.

Difluoromethylation of 1-Bromo-3,5-difluorobenzene: A direct C-H difluoromethylation of 1-bromo-3,5-difluorobenzene is a plausible but potentially challenging approach due to the need for regioselectivity. Modern methods for radical difluoromethylation using reagents like zinc difluoromethanesulfinate (DFMS) in the presence of an oxidant could be explored. The directing effects of the bromo and fluoro substituents would play a crucial role in determining the position of difluoromethylation.

Via an Organometallic Intermediate: A promising strategy would involve the generation of a Grignard or organolithium reagent from 1-bromo-3,5-difluorobenzene, followed by reaction with a difluoromethylating agent. For example, reacting the Grignard reagent with a source of difluorocarbene or a difluoromethyl synthon could potentially yield the desired product.

Given the lack of specific literature precedents, the development of a robust synthesis for 4-bromo-3,5-difluoro-1-(difluoromethyl)benzene would likely require significant experimental optimization and exploration of these proposed synthetic routes.

Installation of Bromine via Electrophilic and Metal-Catalyzed Methods

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of precursors to this compound, both electrophilic aromatic substitution and metal-catalyzed methods are viable strategies.

Electrophilic Aromatic Bromination:

This classic method involves the reaction of an aromatic compound with a bromine source, typically in the presence of a Lewis acid catalyst. youtube.com The catalyst polarizes the bromine molecule, generating a potent electrophile that is attacked by the electron-rich aromatic ring. libretexts.org The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the benzene ring. For instance, electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. researchgate.net

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govchemicalbook.com Lewis acid catalysts such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are often employed to enhance the electrophilicity of the bromine. youtube.com The choice of solvent and reaction temperature can also influence the outcome and selectivity of the bromination. nih.govchemicalbook.com For example, the bromination of 3,5-dimethylaniline (B87155) with NBS in acetonitrile is a known method for producing 4-bromo-3,5-dimethylaniline. chemicalbook.com

Metal-Catalyzed Bromination:

Transition metal-catalyzed reactions offer alternative pathways for aromatic bromination, often with improved selectivity and functional group tolerance. Palladium-catalyzed C-H activation/bromination is a powerful tool for the direct installation of bromine atoms. chalmers.se These methods can provide access to brominated arenes that are difficult to obtain through traditional electrophilic substitution.

Aryl bromides are valuable intermediates in a wide range of cross-coupling reactions, making their synthesis a critical step in the construction of more complex molecules. nih.gov

Introduction of the Difluoromethyl Group (-CHF₂) on Aromatic Systems

The difluoromethyl group (–CHF₂) is a valuable substituent in medicinal and agricultural chemistry due to its unique properties. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups. mdpi.comrsc.org The introduction of this group onto an aromatic ring can be achieved through several methods.

Direct C-H difluoromethylation has emerged as an attractive strategy. rsc.org This can be accomplished through radical-mediated processes. For instance, visible-light photocatalysis has been utilized for the difluoromethylation of aromatic compounds under mild conditions. mdpi.com Reagents that generate the difluoromethyl radical (•CF₂H) are key to these transformations. However, the nucleophilic nature of the •CF₂H radical can sometimes limit its reactivity with electron-rich arenes. nih.gov To overcome this, reagents that produce an electrophilic difluoromethylating species, such as the chlorodifluoromethyl radical (•CF₂Cl), have been developed. mdpi.com

Another approach involves the use of difluoromethylation reagents in conjunction with transition metal catalysis. Ruthenium-catalyzed meta-selective C-H difluoromethylation of certain aryl derivatives has been reported. mdpi.com Recent advancements have also focused on achieving regioselective difluoromethylation of nitrogen-containing heterocycles like pyridines, which has historically been a challenge. nih.govchemicalonline.comresearchgate.net These methods often involve the use of specific directing groups or the generation of reactive intermediates to control the position of functionalization. nih.govresearchgate.net

The table below summarizes some common methods for introducing the difluoromethyl group.

| Method | Reagent/Catalyst | Description |

| Radical Difluoromethylation | Difluoromethyl radical sources (e.g., from chlorodifluoroacetic anhydride) | Often initiated by photoredox catalysis, this method introduces the -CHF₂ group via a radical intermediate. mdpi.com |

| Metal-Catalyzed C-H Difluoromethylation | Ruthenium catalysts | Enables the direct, site-selective introduction of the -CHF₂ group onto an aromatic C-H bond. mdpi.com |

| Nucleophilic Difluoromethylation | Difluorocarbene reagents | Involves the reaction of a nucleophile with a difluorocarbene source to form the difluoromethylated product. mdpi.com |

Regioselective Fluorination Strategies for Benzene Rings

The regioselective introduction of fluorine atoms onto a benzene ring is crucial for the synthesis of specifically substituted fluoroaromatic compounds. The high reactivity of elemental fluorine makes direct fluorination difficult to control, often leading to a mixture of products. jove.com Therefore, more controlled methods are typically employed.

One common strategy is nucleophilic aromatic substitution (SₙAr), where a leaving group on the aromatic ring is displaced by a fluoride source. This reaction is particularly effective when the ring is activated by electron-withdrawing groups. core.ac.uk Another approach is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a fluoride source. google.com

Electrophilic fluorination reagents, such as Selectfluor®, provide a source of "F⁺" and can be used to fluorinate electron-rich aromatic rings. jove.com The regioselectivity is again dictated by the directing effects of the existing substituents.

For the synthesis of 3,5-difluorinated precursors, a common starting material is 3,5-difluoroaniline, which can be prepared through various methods. google.com This intermediate can then be further functionalized. For example, 1-bromo-3,5-difluorobenzene can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction using copper(I) bromide and hydrobromic acid. google.com

The development of new catalytic methods continues to expand the toolkit for regioselective fluorination. For instance, I(I)/I(III) catalysis has been used for the regioselective fluorination of allenes, which can be precursors to propargylic fluorides. bohrium.com

Advanced Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods play a pivotal role in the efficient and selective synthesis of complex fluorinated aromatic compounds like this compound. These approaches offer advantages in terms of reaction conditions, functional group tolerance, and regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. libretexts.org It is widely used due to its mild reaction conditions, commercial availability of catalysts and reagents, and high functional group tolerance. libretexts.orgnih.gov For the synthesis of molecules like this compound, a Suzuki-Miyaura coupling could be envisioned to introduce a precursor to the difluoromethyl group or to build a more complex carbon skeleton. The reaction generally proceeds with high yields and is amenable to a wide range of substrates, including those with fluorine substituents. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for constructing carbon-carbon bonds to sp-hybridized carbons. libretexts.org This reaction could be utilized to introduce an alkynyl group, which could then be further transformed into the desired difluoromethyl group. The Sonogashira reaction is known for its mild conditions and can be performed in various solvents, including aqueous media. wikipedia.org

The table below provides a general comparison of these two important cross-coupling reactions.

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organohalide/Triflate | Palladium complex | Mild conditions, high functional group tolerance, stable reagents. libretexts.orgnih.gov |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium complex + Copper(I) co-catalyst | Forms C(sp²)-C(sp) bonds, mild conditions. wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution (SNAr) in Fluorine-Containing Systems

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those containing fluorine atoms. core.ac.uk The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making fluoroarenes excellent substrates for SₙAr reactions. core.ac.ukharvard.edu

In the context of synthesizing this compound, SₙAr could be employed to introduce one of the fluorine atoms or to displace a fluorine atom with another functional group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. core.ac.uk The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerate the reaction. core.ac.uk

Recent advances in this area include the use of photoredox catalysis to enable SₙAr on unactivated or even electron-rich fluoroarenes, expanding the scope of this transformation. nih.gov

C-H Functionalization Strategies for Selectivity Control

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. researchgate.net These methods avoid the need for pre-functionalization of the substrate, streamlining synthetic routes. In the synthesis of a polysubstituted arene like this compound, achieving high regioselectivity is a major challenge.

Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of selective C-H functionalization reactions. nih.gov The use of directing groups can guide the catalyst to a specific C-H bond, allowing for precise control over the site of reaction. For example, a directing group can be temporarily installed on the molecule to facilitate ortho-C-H activation, and then subsequently removed.

Recent research has also focused on bimetallic catalysis to control selectivity in C-H functionalization reactions. By modulating the properties of the catalyst system, it is possible to selectively functionalize different C-H bonds within the same molecule. nih.gov These advanced strategies offer promising avenues for the efficient and selective synthesis of highly substituted aromatic compounds.

Elucidation of Reactivity and Reaction Mechanisms of 4 Bromo 3,5 Difluorobenzodifluoride

Reactivity Profiles of the Bromine Substituent on the Aromatic Ring

The bromine atom at the 4-position of the benzotrifluoride (B45747) ring is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent fluorine atoms and the trifluoromethyl group.

Halogen exchange reactions, particularly the conversion of aryl bromides to other aryl halides, are fundamental transformations. While specific studies on 4-bromo-3,5-difluorobenzotrifluoride (B1273052) are not abundant in the provided results, the principles of such reactions are well-established. For instance, in nucleophilic aromatic substitution (SNAr) identity-substitution reactions, the exchange of a halide with its corresponding anion has been studied computationally. For chloro, bromo, and iodo arenes, these reactions typically proceed through a Meisenheimer-like transition state without a stable intermediate. nih.gov

In the context of 4-bromo-3,5-difluorobenzotrifluoride, a halogen exchange would likely be facilitated by transition metal catalysis, such as a palladium-catalyzed process. These reactions would involve an oxidative addition of the aryl bromide to a low-valent metal center, followed by metathesis with a halide source and subsequent reductive elimination to afford the new aryl halide.

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage under radical conditions, often initiated by radical initiators or photoredox catalysis. This generates an aryl radical that can participate in a variety of bond-forming reactions. While direct examples for 4-bromo-3,5-difluorobenzotrifluoride are not detailed in the search results, the generation of aryl radicals from aryl halides is a general strategy.

Furthermore, single-electron transfer (SET) processes can initiate reactions at the bromine-substituted position. An electron transfer to the molecule could lead to the formation of a radical anion, which could then expel a bromide ion to generate the corresponding aryl radical. This radical could then be trapped by a suitable reaction partner.

Chemical Transformations Involving Aromatic Fluorine Atoms

The fluorine atoms on the aromatic ring, while generally considered to be part of a very strong carbon-fluorine bond, can be surprisingly reactive under specific conditions, particularly in electron-deficient aromatic systems.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, especially when the aromatic ring is activated by electron-withdrawing groups. harvard.edu In the case of 4-bromo-3,5-difluorobenzotrifluoride, the trifluoromethyl group and the additional fluorine atom significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

The mechanism of SNAr proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comstackexchange.com A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The presence of ortho and para electron-withdrawing groups is crucial for stabilizing this intermediate. masterorganicchemistry.com Subsequently, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.

Interestingly, fluorine is an excellent leaving group in SNAr reactions, often being more reactive than chlorine, bromine, or iodine. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. stackexchange.comyoutube.com The strength of the C-F bond is less important as its cleavage occurs in the fast, second step of the reaction. stackexchange.com For some reactions, fluorine has been observed to be thousands of times more reactive as a leaving group than iodine. masterorganicchemistry.com

| Parameter | Influence on SNAr Reactivity of Fluorine | Citation |

| Reaction Mechanism | Two-stage process featuring a Meisenheimer intermediate. | nih.gov |

| Rate-Determining Step | The initial attack by the nucleophile on the aromatic ring. | masterorganicchemistry.comstackexchange.com |

| Role of Fluorine | Its high electronegativity activates the ring for nucleophilic attack. | masterorganicchemistry.comstackexchange.com |

| Leaving Group Ability | Fluorine is a better leaving group than other halogens in SNAr. | masterorganicchemistry.com |

| Stabilization | Electron-withdrawing groups ortho and para to the fluorine stabilize the Meisenheimer complex. | masterorganicchemistry.com |

Beyond classical SNAr, the activation of C-F bonds by transition metals is an emerging area of research. These methods allow for the functionalization of fluoroarenes under conditions that may be milder or offer different selectivity compared to SNAr. While specific examples for 4-bromo-3,5-difluorobenzotrifluoride are not provided in the search results, general strategies for C-F bond activation are relevant.

These transformations often involve the oxidative addition of a C-F bond to a low-valent transition metal complex. The high strength of the C-F bond makes this a challenging step, often requiring specialized ligands and reactive metal centers. Once the C-F bond is activated, a variety of transformations can be envisioned, including cross-coupling reactions to form new C-C, C-N, or C-O bonds.

Reactivity of the Difluoromethyl (-CHF₂) Group

The difluoromethyl (CHF₂) group is a valuable moiety in medicinal and agricultural chemistry, often serving as a bioisostere for hydroxyl, thiol, or amine groups due to its ability to act as a hydrogen bond donor. rsc.orgresearchgate.net Its reactivity is distinct from that of the trifluoromethyl group.

The C-H bond in the difluoromethyl group has a pKa that allows for deprotonation under suitable basic conditions, especially when facilitated by a Lewis acid. acs.org This generates a nucleophilic difluoromethyl anion (ArCF₂⁻), which can then react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org This approach provides a powerful method for the elaboration of difluoromethylarenes. acs.org

Alternatively, the difluoromethyl group can be a source of the difluoromethyl radical (•CF₂H). mdpi.comrsc.org Photoredox catalysis is a common method for generating this radical from precursors like difluoromethyl sulfones or sulfinates. mdpi.comrsc.org The resulting electrophilic or nucleophilic radical can then participate in additions to alkenes or (hetero)arenes, enabling direct C-H difluoromethylation. rsc.orgmdpi.com

| Reactive Intermediate | Generation Method | Subsequent Reactions | Citations |

| Difluoromethyl Anion (ArCF₂⁻) | Deprotonation with a strong base and a Lewis acid. | Reaction with various electrophiles to form ArCF₂–R bonds. | acs.org |

| Difluoromethyl Radical (•CF₂H) | Photoredox catalysis from precursors like sulfones. | Addition to alkenes and (hetero)arenes. | rsc.orgmdpi.comrsc.org |

Carbon-Fluorine Bond Reactivity in the Difluoromethyl Moiety

The difluoromethyl (-CF2H) group is characterized by its two carbon-fluorine bonds. The C-F bond is the strongest single bond to carbon, and its strength increases with further fluorination on the same carbon atom. berkeley.edu This makes the C-F bonds in the difluoromethyl group exceptionally robust and kinetically inert.

Research has shown that the selective activation and functionalization of a single C-F bond in a difluoromethylene group is a significant chemical challenge. berkeley.edu Exhaustive defluorination often dominates over the controlled, selective replacement of just one fluorine atom. berkeley.edu This is because the activation of one C-F bond can render the remaining C-F bond more susceptible to reaction.

However, advanced catalytic systems have been developed to achieve this difficult transformation. A "push-pull" mechanism, which combines a soft, low-valent transition metal (like palladium or iridium) with a hard, fluorophilic Lewis acid activator (such as a lithium or other metal cation), has proven effective. nih.gov In this model, the transition metal facilitates the oxidative addition into the C-F bond, while the Lewis acid assists by coordinating to the fluorine atom, weakening the bond and promoting its cleavage. berkeley.edunih.gov This dual activation strategy enables the selective substitution of a single fluorine atom at benzylic positions, demonstrating that despite their strength, these C-F bonds can be targeted for synthetic diversification. nih.gov

Acidic Proton Activation and Carbanion Chemistry

The difluoromethyl group also possesses a C-H bond. The proton of this bond can be removed to generate an α,α-difluorobenzyl carbanion (ArCF₂⁻), a potent nucleophile for forming new carbon-carbon bonds. However, the acidity of this proton is low, and its removal typically requires the use of very strong bases or superbases.

Once formed, the α,α-difluorobenzyl carbanion is a reactive intermediate. baranlab.org These carbanions generally adopt a pyramidal geometry, and fluorinated carbanions, in particular, have a high barrier to inversion. The stability of α-fluorinated carbanions can be complex; while fluorine is highly electronegative, which should stabilize an adjacent negative charge, destabilizing I-π repulsion between the fluorine lone pairs and the carbanionic center can also occur.

A significant challenge in the chemistry of these carbanions is their propensity for α-fluoride elimination, which leads to the formation of a difluorocarbene. Despite this instability, methods have been developed to generate and trap these carbanions effectively. One approach involves the combination of a Brønsted superbase with a weak Lewis acid, which allows for the deprotonation of ArCF₂H compounds and the formation of stabilized ArCF₂⁻ synthons that can react with a wide array of electrophiles. rsc.org This strategy transforms the typically inert difluoromethyl group into a functional handle for molecular elaboration. rsc.org

Cooperative Effects of Multiple Halogens on Aromatic System Reactivity

The aromatic ring of 4-bromo-3,5-difluorobenzodifluoride is substituted with three halogen atoms: two fluorine atoms and one bromine atom. The reactivity of this aromatic system, particularly towards electrophilic aromatic substitution, is governed by the combined electronic effects of these substituents.

Halogens exert two opposing electronic effects:

Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the benzene (B151609) ring through the sigma bond framework. This effect is strong and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted benzene. auburn.edu

Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system through resonance (p-π conjugation). This effect increases the electron density on the ring, particularly at the ortho and para positions. nih.gov

While deactivating, the resonance effect still governs the regioselectivity of any potential substitution. Halogens are known as ortho, para-directors because the resonance stabilization of the intermediate arenium ion is greatest when the electrophile attacks at these positions. nih.gov In this specific molecule, the two fluorine atoms are at positions 3 and 5, and the bromine is at position 4 relative to the difluoromethyl group (at position 1). The only remaining unsubstituted position on the ring is C-2 (and its equivalent, C-6). Any electrophilic attack would be directed to this position, which is ortho to both a fluorine and the difluoromethyl group.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this molecule are dictated by the high stability of its constituent bonds and the electronic nature of the substituted aromatic ring.

Kinetic Aspects: Reactions involving the cleavage of C-F bonds in the difluoromethyl group are associated with a high activation energy due to the exceptional strength of these bonds. berkeley.edu Kinetic studies of related C-F activation processes show that reaction rates are highly dependent on the nature of the catalyst, the Lewis acidic co-catalyst, and the solvent. nih.gov For instance, in the iridium-catalyzed C-F activation of fluoroalkyls, the rate law was found to have a first-order dependence on the iridium complex concentration but a half-order dependence on the concentration of the acidic activator, suggesting a complex mechanism involving dissociation of the activator. rsc.org The generation of the ArCF₂⁻ carbanion is also kinetically controlled, requiring strong bases to overcome the high pKa of the C-H bond.

| Reaction Type | Reactants | Catalyst/Initiator | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Methylene Insertion | Corey's Ylide + BR₃ | BR₃ | 21.1 | rsc.org |

| Methylene Insertion | Corey's Ylide + AlR₃ | AlR₃ | 36.9 | rsc.org |

| Methylene Insertion | Corey's Ylide + GaR₃ | GaR₃ | 38.3 | rsc.org |

| Oxidative Addition (C-F) | Fluorinated Arene + Ni Complex | Ni(PH₃)₂ | -14 | baranlab.org |

| Oxidative Addition (C-F) | Fluorinated Arene + Pt Complex | Pt(PH₃)₂ | -24 | baranlab.org |

Note: Negative values for oxidative addition indicate the reaction is exothermic.

The stability of reaction intermediates and products is also a key thermodynamic consideration. For instance, in reactions involving C-F activation and hydride migration, an equilibrium between kinetic and thermodynamic diastereomeric products can be established, with the final product ratio depending on the reaction conditions and the stability of a cationic intermediate. rsc.org

Computational and Theoretical Investigations of 4 Bromo 3,5 Difluorobenzodifluoride

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many-electron systems. chem8.org Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.

For a molecule like 4-Bromo-3,5-difluorobenzotrifluoride (B1273052), DFT would be used to predict key ground state properties. The process begins with a geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find the lowest energy conformation. From this optimized structure, a wealth of data can be extracted.

Illustrative Data from a Hypothetical DFT Calculation:

| Property | Hypothetical Value | Significance |

| Total Electronic Energy | -2345.67 Hartree | A measure of the molecule's overall stability. |

| Dipole Moment | 2.5 Debye | Indicates the molecule's polarity, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5.8 eV | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into chemical reactivity and electronic transitions. |

| C-Br Bond Length | 1.90 Å | Provides structural information and can be compared with experimental data. |

| C-F Bond Length | 1.35 Å | Structural parameter influenced by the electronic environment. |

| C-C (aromatic) Bond Length | 1.40 Å | Indicates the degree of aromaticity. |

These calculations provide a foundational understanding of the molecule's intrinsic stability and electronic nature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.orgresearchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation effects are significant. nih.gov

For 4-Bromo-3,5-difluorobenzotrifluoride, high-level ab initio calculations would be employed to:

Benchmark DFT results: Comparing DFT energies and geometries with those from a more rigorous method like CCSD(T) helps to validate the chosen DFT functional and basis set.

Investigate excited states: While DFT can be adapted for this, methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) are often more reliable for describing electronic excitations, which are crucial for understanding photochemistry.

Accurately model non-covalent interactions: Halogen bonding, an important interaction for brominated compounds, can be more accurately described with these high-level methods. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

While the benzene (B151609) ring itself is rigid, the trifluoromethyl (-CF3) group can rotate. Conformational analysis would involve systematically rotating the -CF3 group and calculating the energy at each step to identify the most stable rotational conformation (rotamer) and the energy barriers between different conformations.

Molecular Dynamics (MD) simulations would provide a time-resolved picture of the molecule's behavior. In an MD simulation, the motion of each atom is calculated over time by solving Newton's equations of motion. This would allow researchers to:

Explore conformational space: MD can reveal how the molecule flexes, bends, and rotates at a given temperature.

Simulate solvent effects: By placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can simulate how the solvent influences its structure and dynamics.

Study intermolecular interactions: Simulating multiple molecules of 4-Bromo-3,5-difluorobenzotrifluoride allows for the study of how they interact with each other in a condensed phase.

Prediction and Interpretation of Spectroscopic Data through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, which is often used for experimental structure verification. rsc.orgworktribe.com

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹⁹F, ¹H). nih.govrsc.org By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical spectrum can be generated. This is particularly useful for complex, multi-substituted aromatic systems where assigning experimental peaks can be challenging. sfu.ca For fluorinated compounds, predicting ¹⁹F NMR shifts is a powerful tool for structural assignment. nih.gov

Infrared (IR) Spectroscopy: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and scissoring motions of the chemical bonds and can be used to generate a theoretical IR spectrum. Comparing this to an experimental spectrum helps to confirm the molecule's structure and functional groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the λ_max (wavelength of maximum absorbance) and helps to interpret the electronic structure of the molecule.

Illustrative Table of Predicted vs. Experimental Data:

| Spectrum | Predicted Value | Experimental Value |

| ¹⁹F NMR Chemical Shift (F at C3) | -110.5 ppm | -112.1 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 115.2 ppm | 116.8 ppm |

| IR Stretch (C-F) | 1350 cm⁻¹ | 1345 cm⁻¹ |

| UV-Vis λ_max | 265 nm | 268 nm |

| (Note: Data is illustrative and not based on actual published results for this specific compound.) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the "how" and "why" of chemical reactions. For 4-Bromo-3,5-difluorobenzotrifluoride, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

To study a reaction mechanism, computational chemists map out the potential energy surface that connects reactants to products. This involves:

Identifying Stationary Points: Locating the energy minima corresponding to the reactants, products, and any intermediates.

Locating Transition States: Finding the first-order saddle point on the potential energy surface that connects two minima. This is the transition state (TS), which represents the highest energy point along the reaction coordinate.

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy or barrier (Ea). A lower activation barrier implies a faster reaction rate.

For example, a computational study could model the substitution of the bromine atom. By calculating the energy profile, researchers could determine whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving a stable intermediate. This provides fundamental insights into the molecule's reactivity and can guide the development of new synthetic methodologies. chem8.orgbeilstein-journals.org

Insights into Regioselectivity and Stereoselectivity

Regioselectivity:

Regioselectivity in reactions involving 4-bromo-3,5-difluorobenzotrifluoride would be dictated by the electronic and steric effects of the substituents on the aromatic ring. The benzene ring in this molecule has three distinct substituents: a bromo group (-Br), two fluoro groups (-F), and a trifluoromethyl group (-CF3).

The directing effects of these groups in electrophilic aromatic substitution are as follows:

Trifluoromethyl (-CF3) group: This is a strong meta-directing and deactivating group due to its powerful electron-withdrawing inductive and resonance effects.

In 4-bromo-3,5-difluorobenzotrifluoride, the positions on the aromatic ring are C1 (bearing the CF3 group), C2 and C6 (unsubstituted), C3 and C5 (bearing the F groups), and C4 (bearing the Br group). The only available positions for substitution are C2 and C6.

Given that the bromo and fluoro substituents are ortho, para-directing and the trifluoromethyl group is meta-directing, we can predict the likely outcome of an electrophilic aromatic substitution reaction, such as nitration. The bromo group at C4 would direct an incoming electrophile to the ortho positions, which are C3 and C5, but these are already substituted with fluorine. The fluoro groups at C3 and C5 would direct an incoming electrophile to their ortho positions (C2, C4, and C6) and their para position (C1 or C6). The trifluoromethyl group at C1 is strongly deactivating and meta-directing, which would direct an incoming electrophile to C3 and C5, which are already occupied.

Therefore, any electrophilic substitution would be highly disfavored due to the cumulative deactivating effects of all the substituents. If a reaction were to occur, it would likely be at the C2 or C6 positions, influenced by the directing effects of the halogens. However, the strong deactivation of the ring makes such reactions challenging.

Stereoselectivity:

4-Bromo-3,5-difluorobenzotrifluoride is an achiral molecule. Stereoselectivity would only become a relevant consideration if a reaction introduces a chiral center or if the molecule interacts with a chiral environment, such as an enzyme or a chiral catalyst. In the absence of such a chiral influence, reactions involving this compound would not be expected to exhibit stereoselectivity, leading to racemic mixtures if a new stereocenter is formed. No computational studies on the stereoselective reactions of this specific molecule are currently available.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Fluorinated Aromatic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry and toxicology to predict the activity of new compounds and to understand the molecular properties that are important for a particular biological effect. While no specific QSAR studies on 4-bromo-3,5-difluorobenzotrifluoride were identified, numerous studies on related fluorinated aromatic compounds have been published.

One study focused on the anesthetic activity of 19 fluorinated anesthetics using density functional theory (DFT) at the B3LYP/6-311G** level. derpharmachemica.com The resulting QSAR model demonstrated a strong correlation between the computed molecular descriptors and the anesthetic activity. The most significant model was a four-parameter equation with a high correlation coefficient (R²) of 0.985 and a cross-validated correlation coefficient (R²cv) of 0.972. derpharmachemica.com This indicates that the model is robust and has good predictive power. The study highlighted that the anesthetic activity was primarily influenced by quantum mechanical and electrostatic properties of the molecules. derpharmachemica.com

Another area where QSAR has been applied to fluorinated compounds is in assessing their environmental impact. For instance, QSAR classification models have been developed to screen for the endocrine-disrupting activity of perfluorinated compounds (PFCs). researchgate.net These models were designed to predict the thyroxine-transthyretin (T4-TTR) competing potency of PFCs. The best models were selected based on their sensitivity and external predictive ability, demonstrating the utility of QSAR in prioritizing chemicals for further experimental testing under regulations like REACH. researchgate.net

In the context of procarcinogen interactions with enzymes, QSAR studies have been conducted on polycyclic aromatic hydrocarbons and other related compounds. nih.gov These studies have used homology modeling to build 3D structures of cytochromes P450 1A1 and 1B1 and then docked various ligands to these structures. The resulting QSAR models, developed using multilinear regression and artificial neural networks, highlighted the importance of electronic, structural, and energetic descriptors in the metabolic activation process. nih.gov For P450 1A1, an artificial neural network model yielded a correlation coefficient (r²) of 0.66, and for P450 1B1, a more robust model with an r² of 0.73 was obtained. nih.gov

A systematic review of QSAR studies on the toxic effects of nitroaromatic compounds also provides relevant insights, as many of these compounds also contain fluorine. nih.gov These studies have shown that the toxicity of these compounds to various organisms, including aquatic crustaceans, fish, and algae, can be predicted using descriptors such as the octanol/water partition coefficient (log Kow), the energy of the lowest unoccupied molecular orbital (ELUMO), and various electronic and steric parameters. nih.gov For example, the toxicity of dinitro aromatic compounds was well-predicted by a model that included ELUMO and the charge on the nitro group (QN O2), with a correlation coefficient (R) of 0.926. nih.gov

Table of QSAR Model Parameters for Related Fluorinated Aromatic Compounds

| Study Subject | Model Type | Key Descriptors | Statistical Parameters | Reference |

| Fluorinated Anesthetics | 4-parameter linear equation | Quantum mechanical and electrostatic observables | R² = 0.985, R²cv = 0.972, F = 225.096 | derpharmachemica.com |

| Perfluorinated Compounds (Endocrine Disruption) | k-Nearest Neighbor (k-NN) | Not specified | Maximized sensitivity and external predictive ability | researchgate.net |

| Polycyclic Aromatic Hydrocarbons (P450 1A1 interaction) | Artificial Neural Network | Electronic, structural, and energetic descriptors | r² = 0.66 | nih.gov |

| Polycyclic Aromatic Hydrocarbons (P450 1B1 interaction) | Artificial Neural Network | Electronic, structural, and energetic descriptors | r² = 0.73 | nih.gov |

| Dinitro Aromatic Compounds (Toxicity to algae) | Linear Regression | ELUMO, QN O2 | R = 0.926 | nih.gov |

Advanced Synthetic Utility and Applications of 4 Bromo 3,5 Difluorobenzodifluoride

Role as a Key Building Block in Complex Organic Synthesis

The inherent reactivity of the carbon-bromine bond, coupled with the electronic effects of the fluorine and trifluoromethyl substituents, establishes 4-bromo-3,5-difluorobenzotrifluoride (B1273052) as a cornerstone for the construction of intricate molecular architectures. Its utility spans the synthesis of specialized heterocyclic systems and the precise installation of fluorine and bromine atoms into target structures.

Precursor in the Synthesis of Polyfluorinated Aromatic Heterocycles

While direct, detailed examples of the use of 4-bromo-3,5-difluorobenzotrifluoride in the synthesis of polyfluorinated aromatic heterocycles are not extensively documented in readily available literature, its structural motifs are present in precursors for such syntheses. For instance, related compounds like 2-bromo-5-fluoro-benzotrifluoride undergo nitration and subsequent reduction to form an aniline (B41778) derivative. This intermediate is a key component in the synthesis of more complex molecules. The bromine atom on the ring of 4-bromo-3,5-difluorobenzotrifluoride can be readily transformed through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing moieties, a critical step in the formation of heterocyclic rings like quinazolines and pyridazines. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the regioselectivity of these reactions, providing a pathway to specifically substituted heterocycles that are of interest in medicinal chemistry and materials science.

Strategic Introduction of Bromine and Fluorine into Target Molecules

The structure of 4-bromo-3,5-difluorobenzotrifluoride is inherently designed for the strategic introduction of both bromine and fluorine atoms into larger molecules. The bromine atom serves as a versatile handle for a variety of chemical transformations. It can participate in metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, to form new carbon-carbon bonds, or it can be a site for lithiation to generate a nucleophilic center. This allows for the precise incorporation of the difluorobenzotrifluoromethyl scaffold into a larger molecular framework.

The fluorine atoms and the trifluoromethyl group are crucial for modulating the properties of the final molecule. These fluorinated groups are known to enhance metabolic stability, lipophilicity, and binding affinity in pharmacologically active compounds. In materials science, the introduction of fluorine can significantly impact electronic properties, thermal stability, and solubility. Therefore, using 4-bromo-3,5-difluorobenzotrifluoride as a starting material provides a direct and efficient method for embedding these desirable fluorine-containing motifs.

Development of New Functional Materials with Fluorinated Aryl Scaffolds

The development of novel functional materials often relies on the unique properties imparted by fluorine. Theoretical studies on related molecules have shown that the introduction of fluorine and bromine atoms can significantly modify the charge transport properties in organic semiconductors. Fluorination, in particular, can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org The bromine atom in 4-bromo-3,5-difluorobenzotrifluoride can be exploited to create conjugated polymers through reactions like Yamamoto or Suzuki polycondensation, leading to materials with tailored electronic and photophysical properties for applications in organic electronics.

Applications in Materials Science and Advanced Polymer Chemistry

The unique combination of a reactive bromine atom and multiple fluorine substituents makes 4-bromo-3,5-difluorobenzotrifluoride a valuable component in the design and synthesis of advanced materials, including high-performance polymers and optoelectronic devices.

Incorporation into Fluorinated Polymers for Enhanced Properties

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low dielectric constants. While specific examples of the direct incorporation of 4-bromo-3,5-difluorobenzotrifluoride into polymers are not widespread in public literature, the synthesis of poly(arylene ether)s from structurally similar perfluoroalkyl-activated bisfluoromonomers highlights a potential application. In such syntheses, the bromine atom of 4-bromo-3,5-difluorobenzotrifluoride could be converted to a hydroxyl or other suitable functional group to enable its participation in nucleophilic aromatic substitution polymerization reactions. The resulting polymers would benefit from the high thermal stability and desirable electronic properties conferred by the difluorobenzotrifluoromethyl moiety.

Utility in the Synthesis of Liquid Crystals and Optoelectronic Materials

The incorporation of fluorine atoms and trifluoromethyl groups is a well-established strategy in the design of liquid crystalline materials. researchgate.net These groups can enhance the mesomorphic properties, reduce viscosity, and tune the dielectric anisotropy of the final material. researchgate.net While direct application of 4-bromo-3,5-difluorobenzotrifluoride in liquid crystal synthesis is not explicitly detailed, its structural features are highly relevant. The rigid, fluorinated phenyl ring can form the core of a liquid crystal molecule, and the bromine atom provides a convenient point for attaching other mesogenic groups or alkyl chains through cross-coupling reactions.

Enabling New Methodologies in Organic Synthesis Utilizing 4-Bromo-3,5-difluorobenzotrifluoride

4-Bromo-3,5-difluorobenzotrifluoride, with its distinct arrangement of a bromine atom, two fluorine atoms, and a trifluoromethyl group on a benzene (B151609) ring, presents a unique platform for synthetic innovation. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block for the construction of complex molecular architectures. While specific, detailed research exclusively focused on 4-Bromo-3,5-difluorobenzotrifluoride is emerging, its utility can be inferred from the well-established chemistry of its structural analogs, such as 4-bromo-3,5-dichlorobenzotrifluoride (B46991) and 3,5-dibromo-4-fluorobenzotrifluoride. biosynth.com

The primary utility of these compounds lies in their application in cross-coupling reactions . The carbon-bromine bond is particularly amenable to palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom in a polyhalogenated benzotrifluoride (B45747) can be selectively replaced with an aryl, alkyl, or amino group, leaving the more inert fluorine atoms and the trifluoromethyl group intact. This selective reactivity is crucial for the stepwise construction of complex molecules.

A key area where such building blocks are enabling new methodologies is in the synthesis of substituted biphenyls . nih.gov Biphenyl (B1667301) scaffolds are prevalent in many biologically active compounds. By using a building block like 4-Bromo-3,5-difluorobenzotrifluoride, medicinal chemists can introduce a fluorinated and trifluoromethylated ring into a biphenyl structure, a strategy often employed to enhance the pharmacokinetic profile of a drug candidate. The synthesis of fluorinated diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors has been shown to be boosted in terms of safety and metabolic stability through such approaches. nih.gov

Furthermore, the presence of multiple halogen atoms with different reactivity profiles allows for sequential cross-coupling reactions . This approach enables the controlled, stepwise introduction of different substituents onto the aromatic ring, providing access to a wide range of derivatives from a single starting material. This modular approach is highly valuable in the generation of compound libraries for drug discovery and agrochemical screening. waters.com

The development of novel kinase inhibitors is another area where polyhalogenated benzotrifluorides are proving instrumental. researchgate.neted.ac.uk The trifluoromethyl group is a common feature in many kinase inhibitors, and the ability to further functionalize the aromatic ring through cross-coupling reactions provides a powerful tool for optimizing inhibitor potency and selectivity. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been designed and synthesized as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer. nih.gov

Future Prospects for the Synthetic and Applied Chemistry of Polyhalogenated Fluorinated Benzene Derivatives

The future for the synthetic and applied chemistry of polyhalogenated fluorinated benzene derivatives, including 4-Bromo-3,5-difluorobenzotrifluoride, is bright and expanding into new scientific frontiers. The demand for novel molecules with tailored properties in pharmaceuticals, agrochemicals, and materials science continues to drive innovation in the synthesis and application of these versatile building blocks. growthmarketreports.comarchivemarketresearch.com

In medicinal chemistry , the focus is expected to be on the development of more sophisticated and highly selective therapeutic agents. nih.gov The ability to fine-tune the electronic and steric properties of a molecule by strategically placing fluorine and other halogen atoms will be crucial in designing next-generation drugs with improved efficacy and reduced side effects. The use of these building blocks in the synthesis of compounds targeting challenging disease pathways is an active area of research. nih.gov

In the agrochemical sector , there is a continuous need for new herbicides, insecticides, and fungicides with novel modes of action to combat resistance and improve crop yields. researchgate.netagropages.com Polyhalogenated fluorinated benzene derivatives will continue to be important intermediates in the synthesis of new agrochemicals with enhanced potency, selectivity, and environmental profiles. Recent developments have seen the introduction of novel agrochemical molecules for the Indian market, highlighting the global importance of this class of compounds. agropages.com

The field of materials science also stands to benefit from the unique properties of these compounds. Fluorinated polymers and materials often exhibit high thermal stability, chemical resistance, and unique optical and electronic properties. nih.gov As such, polyhalogenated fluorinated benzenes will likely find increasing use in the synthesis of advanced materials for applications ranging from electronics and aerospace to specialized coatings.

The development of new synthetic methodologies will also continue to be a major focus. This includes the discovery of more efficient and selective catalysts for cross-coupling reactions, as well as the development of novel methods for the direct functionalization of C-F bonds. louisville.educas.cnmdpi.comrsc.org Such advancements will further expand the synthetic utility of polyhalogenated fluorinated benzene derivatives and open up new avenues for the creation of novel molecular structures.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 4-Bromo-3,5-difluorobenzotrifluoride (B1273052)

While specific academic literature extensively detailing the unique discoveries and contributions of 4-Bromo-3,5-difluorobenzotrifluoride is limited, its structural motifs suggest a significant role as a versatile building block in synthetic chemistry. Its utility can be inferred from research on analogous compounds. Halogenated benzotrifluorides are instrumental in the synthesis of pharmaceuticals and agrochemicals. pharmtech.com The presence of bromine, fluorine, and a trifluoromethyl group on the benzene (B151609) ring provides multiple reactive sites and modulates the electronic properties, lipophilicity, and metabolic stability of molecules into which it is incorporated. researchgate.netchinesechemsoc.org

Research on similar compounds, such as 4-bromo-3-fluorobenzotrifluoride, highlights their use as crucial intermediates in the development of anti-inflammatory and anti-cancer agents, as well as in material science for creating specialty polymers with enhanced chemical resistance and thermal stability. researchgate.net The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can improve the bioavailability of drug candidates. researchgate.net The bromine and fluorine atoms offer sites for selective chemical reactions, enabling the construction of complex molecular architectures. researchgate.net Therefore, it is highly probable that 4-Bromo-3,5-difluorobenzotrifluoride serves a similar and potentially enhanced role in these areas due to its increased fluorination.

Identification of Remaining Challenges and Unexplored Opportunities in Fluorine Chemistry

Despite significant progress, the field of fluorine chemistry faces several persistent challenges that also represent opportunities for future research.

Selective Fluorination: The development of highly selective and efficient fluorination reactions remains a primary challenge. numberanalytics.com Controlling the position of fluorine atom introduction in complex molecules is often difficult and can lead to low yields and the formation of undesirable isomers. pharmtech.com

Handling of Reagents: Many traditional fluorinating agents are highly toxic and corrosive, such as fluorine gas, posing significant handling and storage challenges. numberanalytics.com While safer, bench-stable reagents have been developed, there is a continuous need for more economical and environmentally benign alternatives. chinesechemsoc.org

Understanding Fluorine's Effects: The precise influence of fluorine on the biological and material properties of a compound can be context-dependent and difficult to predict. nih.gov A deeper understanding of the subtle interplay between fluorine substitution and molecular conformation, pKa, and binding affinity is needed to rationally design new functional molecules. researchgate.netnih.gov

Repurposing Fluorinated Waste: The environmental persistence of some fluorinated compounds has raised concerns. acs.org Developing methods for the chemical recycling and repurposing of fluorinated gases (F-gases) and other waste streams presents a significant challenge and a major opportunity for sustainable chemistry.

Unexplored opportunities lie in leveraging computational tools for the rational design of fluorinated molecules and the prediction of their properties. Furthermore, the exploration of biocatalysis for fluorination reactions is still in its early stages and holds promise for highly selective and environmentally friendly syntheses. mdpi.com

Emerging Trends in the Synthesis and Application of Highly Fluorinated Aromatic Compounds

The synthesis and application of highly fluorinated aromatic compounds are characterized by several emerging trends that are pushing the boundaries of what is possible in fluorine chemistry.

Late-Stage Fluorination: A significant trend is the development of methods for introducing fluorine atoms into complex molecules at a late stage of the synthesis. pharmtech.com This approach is particularly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogues of biologically active compounds for structure-activity relationship studies. nih.govnih.gov

Photocatalysis and Electrocatalysis: The use of light and electricity to drive fluorination reactions is gaining traction. mdpi.com These methods often proceed under mild conditions and can offer unique selectivities compared to traditional thermal reactions.

New Fluorinating Reagents: Researchers are continuously developing novel fluorinating reagents with improved safety profiles, selectivity, and reactivity. chinesechemsoc.org This includes reagents for the introduction of emerging fluorinated motifs beyond the common trifluoromethyl group, such as trifluoromethoxy (-OCF3) and pentafluorosulfanyl (-SF5) groups. wiley.com

Flow Chemistry: The use of continuous flow reactors for fluorination reactions is becoming more common. This technology allows for better control over reaction parameters, improved safety when handling hazardous reagents, and easier scalability.

Applications in Materials Science: Highly fluorinated aromatic compounds are finding increasing use in the development of advanced materials, such as liquid crystals, high-performance polymers, and organic electronic devices. youtube.com Their unique electronic properties and thermal stability make them attractive for these applications.

Interdisciplinary Research Avenues and Potential for Innovation

The unique properties of fluorinated compounds make them ideal candidates for interdisciplinary research, fostering innovation at the interface of chemistry, biology, medicine, and materials science.

Chemical Biology and Medicinal Chemistry: The strategic incorporation of fluorine is a powerful tool in drug design to enhance potency, metabolic stability, and pharmacokinetic properties. researchgate.netnih.gov The development of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) imaging is a prime example of the synergy between fluorine chemistry and medical diagnostics, allowing for the non-invasive study of biological processes in vivo. nih.gov

Agrochemicals: Fluorinated compounds play a significant role in modern agriculture as herbicides, insecticides, and fungicides. youtube.com Interdisciplinary research in this area focuses on developing more potent and selective agrochemicals with improved environmental profiles.

Materials Science and Engineering: The collaboration between synthetic chemists and materials scientists is leading to the creation of novel fluorinated polymers and materials with tailored properties for applications in electronics, energy storage, and aerospace. nih.govyoutube.com

Environmental Science: Addressing the environmental impact of persistent fluorinated compounds requires a multidisciplinary approach involving chemists, toxicologists, and environmental scientists to develop remediation strategies and design greener alternatives. acs.org

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3,5-difluorobenzodifluoride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and fluorination steps. For example, bromination of 3,5-difluorobenzoic acid derivatives followed by functional group transformations (e.g., esterification or amidation) can yield the target compound. Controlled temperatures (0–60°C) and catalysts like Pd or Cu are critical for regioselectivity . Multi-step protocols may include Suzuki-Miyaura coupling for introducing aryl groups, as seen in Reference Example 80 of EP 4 374 877 A2, where 4-bromo-3,5-difluorophenyl groups are incorporated into complex heterocycles .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorine positions, while and NMR resolve aromatic proton environments.

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., molecular formula CHBrFO, exact mass 235.928 g/mol) .

- HPLC : Retention time analysis under standardized conditions (e.g., 1.68 minutes using QC-SMD-TFA05) ensures purity .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Recrystallization from ethanol or dichloromethane-hexane mixtures is effective for solid derivatives. For liquid intermediates, fractional distillation (boiling point ~286.5°C) or column chromatography with silica gel and ethyl acetate/hexane eluents is advised. Density (1.6 g/cm) and solubility data guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) catalysts and KCO as a base. Fluorine substituents influence electron density, with meta-fluorine groups enhancing electrophilicity at the bromine site. Reaction optimization requires inert atmospheres (Ar/N) and anhydrous solvents (THF/DMF) .

Q. How can computational methods predict the regioselectivity of nucleophilic substitution in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict substitution sites. For example, fluorine’s electron-withdrawing effect directs nucleophilic attack to the para position of bromine. Solvent effects (PCM models) and steric maps (e.g., using GaussView) refine predictions .

Q. What experimental approaches resolve contradictions in reported reaction yields for fluorinated benzodifluoride derivatives?

- Methodological Answer : Systematic variation of reaction parameters (temperature, catalyst loading, solvent polarity) identifies optimal conditions. For instance, conflicting yields in nitration steps may arise from competing side reactions (e.g., defluorination), mitigated by using HNO/HSO at 0°C. Kinetic studies (e.g., in situ IR monitoring) quantify intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。